![molecular formula C15H11N3O4 B5758448 N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B5758448.png)
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide, also known as NCPA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide involves its ability to inhibit certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival. Additionally, N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the suppression of cell proliferation, and the inhibition of angiogenesis. Additionally, N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide is its high potency and selectivity, which makes it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways. However, one limitation of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide is its relatively low solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide. One area of interest is the development of new analogs of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide as a treatment for other diseases, such as inflammatory diseases and cardiovascular diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide involves the reaction between 3-cyanophenylboronic acid and 2-(4-nitrophenoxy)acetyl chloride in the presence of a palladium catalyst. This method has been optimized to produce high yields of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide with high purity.
properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-9-11-2-1-3-12(8-11)17-15(19)10-22-14-6-4-13(5-7-14)18(20)21/h1-8H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKNYEQJMQFVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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